molecular formula C14H19N3O2S B5833214 3-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-1H-indole CAS No. 6034-47-5

3-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-1H-indole

Cat. No.: B5833214
CAS No.: 6034-47-5
M. Wt: 293.39 g/mol
InChI Key: XFBRKHIIDPAGGA-UHFFFAOYSA-N
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Description

3-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-1H-indole is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an indole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, and a piperazine moiety substituted with a methylsulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-1H-indole typically involves the Mannich reaction, which is a three-component condensation reaction. The reaction involves the condensation of an indole derivative with formaldehyde and a secondary amine, in this case, 4-(methylsulfonyl)piperazine . The reaction is usually carried out in the presence of an acid catalyst under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent reaction conditions are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-1H-indole can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form oxindole derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are commonly used.

Major Products Formed

    Oxidation: Oxindole derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

3-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-1H-indole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-1H-indole involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. For example, it has been shown to inhibit certain enzymes involved in viral replication, thereby exhibiting antiviral activity . The exact pathways and molecular targets can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the methylsulfonyl group on the piperazine ring enhances its solubility and bioavailability, making it a valuable compound for medicinal chemistry research.

Properties

IUPAC Name

3-[(4-methylsulfonylpiperazin-1-yl)methyl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2S/c1-20(18,19)17-8-6-16(7-9-17)11-12-10-15-14-5-3-2-4-13(12)14/h2-5,10,15H,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFBRKHIIDPAGGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)CC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60975745
Record name 3-{[4-(Methanesulfonyl)piperazin-1-yl]methyl}-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60975745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6034-47-5
Record name 3-{[4-(Methanesulfonyl)piperazin-1-yl]methyl}-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60975745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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